

# Ambretone: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest		
Compound Name:	5-Cyclohexadecen-1-one	
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Ambretone, a synthetic macrocyclic musk, is a cornerstone ingredient in the fragrance industry, prized for its persistent, warm, and musky aroma. This technical guide provides an in-depth overview of its physical and chemical properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development and fragrance science.

## **Chemical Identity and Properties**

Ambretone is chemically known as (5Z)-cyclohexadec-5-en-1-one. It is a 16-membered unsaturated cyclic ketone and is also recognized by several synonyms and trade names, including Velvione, Musk Amberol, and 5-Cyclohexadecenone.[1][2] It is a synthetic compound and has not been found to occur in nature.[3]

## **Physical Properties**

Ambretone is a colorless to pale yellow clear liquid at room temperature.[4] Its most defining characteristic is its powerful, sweet, musky, and slightly floral and animalic odor.[5][6] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Ambretone



Property	Value	References
Appearance	Colorless to pale yellow clear liquid	[3][4]
Odor	Powerful, sweet, musky, floral, amber	[5][7]
Boiling Point	129-131 °C at 2 mmHg; 296- 300 °C at 760 mmHg	[4][7]
Melting/Congealing Point	5.50 °C	[4]
Flash Point	167-170 °C (Closed Cup)	[3][7]
Vapor Pressure	0.000125 mmHg at 20°C; 0.03 Pa at 25°C	[3][7]
Density / Specific Gravity	0.930-0.935 g/cm³ at 25°C	[7]
Refractive Index	1.485-1.495 at 20°C	[7]
Solubility	Insoluble in water; Soluble in alcohols and organic solvents	[5][7]

# **Chemical Properties**

Ambretone's chemical identity is well-defined, and its properties are crucial for its application and analysis. These properties are summarized in Table 2.

Table 2: Chemical and Molecular Properties of Ambretone



Property	Value	References
Chemical Name	(5Z)-cyclohexadec-5-en-1-one	[6]
Synonyms	5-Cyclohexadecenone, Velvione, Musk Amberol	[1][6]
CAS Number	37609-25-9	[3]
Molecular Formula	C16H28O	[3]
Molecular Weight	236.40 g/mol	[7]
Purity (by GC)	≥ 98%	[3]
logP (o/w)	5.82	[3]

## Stability and Substantivity

Ambretone exhibits good stability across a range of pH values, making it suitable for various applications, from fine fragrances to detergents. However, its stability is poor in the presence of strong oxidizing agents like bleach.[3] It also shows good substantivity on skin, fabric, and hair.
[3]

Table 3: Stability of Ambretone in Different Media



Application	рН	Stability
Fine Fragrance	-	Good
Fabric Softener	3	Good
Antiperspirants	3.5	Good
Toiletry Applications	6	Good
Liquid Detergent	9	Good
Soap	10	Good
Powder Detergent	11	Good
Bleach	14	Poor
Source: Takasago International Corporation[3]		

# **Synthesis and Manufacturing**

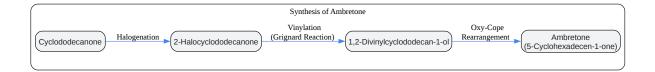
The commercial synthesis of Ambretone (and its isomer, Velvione) typically starts from cyclododecanone, a readily available industrial chemical. The process involves a multi-step chemical transformation.

## **Synthesis Pathway**

A common synthetic route involves a ring expansion of cyclododecanone. The process can be summarized in the following key steps:

- Halogenation: Reaction of cyclododecanone to form a 2-halocyclododecanone.
- Vinylation: The halogenated intermediate is reacted with a vinyl magnesium halide (Grignard) reagent) to produce 1,2-divinylcyclododecan-1-ol.[8]
- Rearrangement: The resulting diol undergoes a thermal[9][9]-sigmatropic rearrangement (Oxy-Cope rearrangement) to yield the 16-membered ring structure of 5-cyclohexadecen-1one.[8]





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Synthesis workflow for Ambretone.

# Experimental Protocol: Synthesis of 5-Cyclohexadecen-1-one

The following is a representative experimental protocol based on the patented synthesis route. [8]

Step 1: Preparation of 1,2-divinylcyclododecan-1-ol

- In a reaction vessel under an inert atmosphere, 2-chlorocyclododecanone is dissolved in an anhydrous ether solvent (e.g., THF).
- The solution is cooled, and at least two molar equivalents of vinylmagnesium chloride are added dropwise, maintaining the temperature.
- The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC).
- The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
   The combined organic layers are dried and concentrated to yield crude 1,2-divinylcyclododecan-1-ol.

Step 2: Oxy-Cope Rearrangement to 5-Cyclohexadecen-1-one

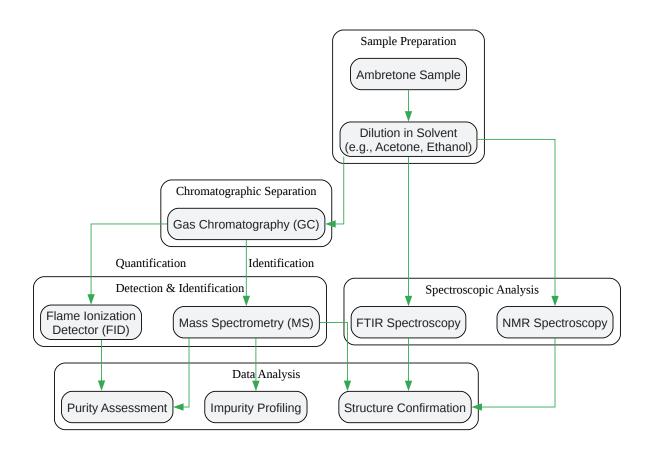


- The crude 1,2-divinylcyclododecan-1-ol is heated in a high-boiling solvent (e.g., decahydronaphthalene) or neat at a temperature between 170-250°C.[8]
- The reaction is monitored by GC until the rearrangement is complete.
- The resulting mixture is cooled and purified, typically by vacuum distillation, to yield pure **5**-cyclohexadecen-**1**-one.

## **Analytical Methods**

The quality control and characterization of Ambretone rely on standard analytical techniques, primarily chromatography and spectroscopy.





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General analytical workflow for Ambretone.

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is the primary method for the identification and quantification of Ambretone and its impurities.[10]

Representative GC-MS Protocol:



- Sample Preparation: A dilute solution of Ambretone (e.g., 1% in acetone or ethanol) is prepared.[11]
- GC System: Agilent 7890 GC or similar.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 μm), is suitable.[12]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[12]
- Injector: Split/splitless injector at 250°C.
- Oven Program: Initial temperature of 100°C for 2 min, ramped at 10°C/min to 250°C, and held for 10 min.[12]
- MS System: Quadrupole or ion trap mass spectrometer.
- Ionization: Electron Impact (EI) at 70 eV.[12]
- Mass Range: Scan from m/z 40 to 400.
- Identification: Based on retention time and comparison of the mass spectrum with reference libraries (e.g., NIST, Wiley).

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups.

#### Representative FTIR Protocol:

- Instrument: Nicolet iS5 FTIR Spectrometer or equivalent.
- Sampling: A thin film of the neat liquid is placed on a salt plate (NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory is used.
- Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
- Expected Absorptions:



- C=O Stretch (Ketone): A strong, sharp peak around 1715 cm<sup>-1</sup> for the saturated ketone,
   shifted to ~1685-1666 cm<sup>-1</sup> due to conjugation with the C=C bond.[13]
- C-H Stretch (Aliphatic): Multiple peaks in the 2850-3000 cm<sup>-1</sup> region.
- C=C Stretch: A peak in the 1600-1680 cm<sup>-1</sup> region, which may be close to the carbonyl stretch.[14]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed structural information, confirming the carbon skeleton and the position of the double bond.

#### Representative NMR Protocol:

- Solvent: Deuterated chloroform (CDCl<sub>3</sub>).
- ¹H NMR:
  - The vinylic protons (-CH=CH-) are expected to appear in the deshielded region of the spectrum, typically around 5.0-6.0 ppm.[15][16]
  - The allylic protons (-CH<sub>2</sub>-C=C) will be slightly deshielded, likely in the 1.8-2.5 ppm range.
  - The protons alpha to the carbonyl group (O=C-CH<sub>2</sub>-) will also be deshielded, appearing around 2.0-2.5 ppm.
  - The remaining aliphatic protons in the large ring will form a complex series of multiplets in the upfield region, approximately 1.2-1.8 ppm.
- 13C NMR:
  - The carbonyl carbon (C=O) will be the most deshielded signal, typically >200 ppm.
  - The vinylic carbons (C=C) will appear in the 120-140 ppm range.
  - The remaining aliphatic carbons will resonate in the 20-50 ppm range.



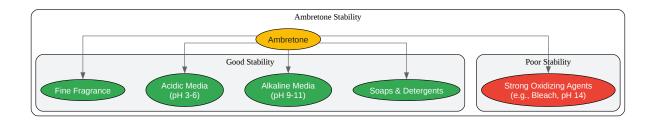
## **Biological Activity and Safety**

The primary biological activity of Ambretone is its interaction with olfactory receptors to produce its characteristic musk scent. It is not intended for therapeutic use and, as such, there is no established pharmacology or specific signaling pathways associated with it in the context of drug development.

## **Toxicology and Safety**

Ambretone is considered a macrocyclic musk, which are generally more biodegradable than polycyclic musks.[2] However, as with many fragrance ingredients, there is a potential for skin sensitization.

- Handling: Standard laboratory safety precautions should be followed, including the use of gloves and safety glasses to avoid direct skin and eye contact.[5][7] Handling should occur in a well-ventilated area.[5]
- Storage: Store in a cool, dry, well-ventilated area away from heat, sunlight, and strong oxidizing agents.[5][7]
- Toxicity: It is classified as having acute oral toxicity (Category 5) and is considered
  hazardous to the aquatic environment with long-lasting effects.[9] A full review of the Material
  Safety Data Sheet (MSDS) is essential before use.[5]



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#### Logical diagram of Ambretone's stability.

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